Fmoc-Val-Phe-Boc is a synthetic compound that consists of three amino acids: valine, phenylalanine, and a t-butoxycarbonyl (Boc) protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus of the amino acids during peptide synthesis. This compound is primarily used in solid-phase peptide synthesis, allowing for the stepwise assembly of peptides while providing stability and ease of purification.
These reactions are essential for constructing complex peptides and proteins in a controlled manner.
Fmoc-Val-Phe-Boc and its derivatives have been studied for their biological activity, particularly in relation to enzyme inhibition. For instance, Fmoc-amino acids have been identified as selective inhibitors of butyrylcholinesterase, which is relevant in neurobiology and pharmacology. The presence of hydrophobic and aromatic side chains contributes to their inhibitory effects on enzyme activity, highlighting their potential therapeutic applications .
The synthesis of Fmoc-Val-Phe-Boc typically involves:
Fmoc-Val-Phe-Boc is primarily used in:
Studies have shown that Fmoc-amino acids can selectively inhibit certain enzymes like butyrylcholinesterase without significantly affecting acetylcholinesterase activity. This selectivity is crucial for developing targeted therapies in treating conditions related to cholinergic dysfunctions . Interaction studies often involve evaluating binding affinities and inhibition constants to understand how modifications of the Fmoc-amino acid structure influence biological activity.
Several compounds share structural similarities with Fmoc-Val-Phe-Boc, particularly other Fmoc-protected amino acids or those containing different side-chain protecting groups. Here are some notable comparisons:
Fmoc-Val-Phe-Boc's unique combination of valine and phenylalanine with specific protecting groups allows it to serve specific roles in peptide synthesis and biological research that may not be fully replicated by these similar compounds. Its ability to selectively inhibit certain enzymes further distinguishes it within this class of compounds.
The systematic IUPAC name for Fmoc-Val-Phe-Boc is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]-L-phenylalanylbutanoic acid. This nomenclature reflects the compound’s chiral centers at the valine (Val) and phenylalanine (Phe) residues, along with the orthogonal protection of the N-terminus (Fmoc) and side chain (Boc). The molecular formula C₃₃H₃₈N₂O₅ derives from the combinatorial assembly of three components:
This configuration ensures solubility in polar aprotic solvents like N-methylpyrrolidone (NMP), critical for solid-phase synthesis.
X-ray diffraction studies of analogous Fmoc-protected peptides reveal a propensity for β-turn conformations, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen of Val and the amide hydrogen of Phe. For Fmoc-Val-Phe-Boc, the tert-butyloxycarbonyl (Boc) group introduces steric hindrance, favoring a Type I β-turn with torsion angles (φ, ψ) of (-60°, -30°) at the Val residue. This geometry aligns with inverse polyproline-II-like structures observed in Fmoc-diphenylalanine systems, where π-π stacking between fluorenyl groups enforces planar alignment.
Infrared (IR) spectroscopy identifies key hydrogen bonding interactions:
These interactions stabilize secondary structures essential for aggregation-resistant synthesis protocols.
Solid-phase peptide synthesis represents the cornerstone methodology for constructing peptide sequences containing the Fmoc-Val-Phe-Boc fragment [6]. The synthesis employs a stepwise approach where amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble polymeric support [18]. This methodology enables the use of excess reagents to drive reactions to completion while facilitating product purification through simple filtration and washing procedures [18].
The general protocol involves repeated cycles of amino acid coupling and Nα-amino deprotection steps [9]. Each cycle begins with the removal of the temporary protecting group from the previously coupled amino acid, followed by activation and coupling of the next amino acid in the sequence [14]. The process continues until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin support with simultaneous removal of side-chain protecting groups [25].
For Fmoc-Val-Phe-Boc synthesis, the protocol typically employs 9-fluorenylmethoxycarbonyl chemistry with tert-butyl-based side-chain protection [47]. The valine residue is introduced using standard Fmoc-Val-OH, while phenylalanine incorporation utilizes Fmoc-Phe-OH, with the Boc group serving as the terminal protecting group [24] [26].
The 9-fluorenylmethoxycarbonyl group removal represents a critical step in peptide synthesis, proceeding through a well-characterized two-step mechanism [9] [17]. The process initiates with the abstraction of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferentially a secondary amine [9]. This deprotonation event triggers a subsequent β-elimination reaction that generates the highly reactive dibenzofulvene intermediate, which must be immediately trapped by the secondary amine to form stable adducts [9] [28].
Piperidine remains the most widely employed deprotection reagent, typically used at concentrations ranging from 20% to 25% in N,N-dimethylformamide [9] [19]. The reaction kinetics demonstrate rapid Fmoc removal, with complete deprotection achievable within 3 to 5 minutes under standard conditions [30]. However, the efficiency of deprotection can be influenced by peptide aggregation and solvation issues, particularly for longer sequences [10].
Alternative deprotection strategies have been developed to address specific synthetic challenges. 4-methylpiperidine has emerged as an effective alternative, offering reduced toxicity while maintaining comparable deprotection efficiency [9] [28]. Piperazine combined with 1,8-diazabicyclo[5.4.0]undec-7-ene provides another viable option, demonstrating complete Fmoc removal in less than one minute while significantly reducing deletion sequences [28].
The deprotection mechanism generates dibenzofulvene as a byproduct, which exhibits strong ultraviolet absorption properties [14] [17]. This characteristic enables real-time monitoring of deprotection progress through spectrophotometric analysis, providing valuable feedback for optimization of reaction conditions [14]. Studies have shown that incomplete deprotection leads to decreased coupling efficiency and formation of deletion peptides, emphasizing the importance of complete Fmoc removal [9].
| Deprotection Reagent | Concentration | Solvent | Reaction Time | Efficiency |
|---|---|---|---|---|
| Piperidine | 20% | DMF | 3-5 minutes | >99% |
| 4-methylpiperidine | 20% | DMF | 3-5 minutes | >99% |
| Piperazine/DBU | 5%/1% | DMF | <1 minute | >99% |
N-[(1H-6-Chlorobenzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate represent highly efficient amidinium-based coupling reagents for peptide bond formation [12] [15] [37]. These reagents activate carboxylic acids through formation of active ester intermediates, facilitating rapid and efficient coupling reactions with minimal racemization [15] [37].
The HATU coupling mechanism proceeds through initial formation of an O-acylisouronium intermediate upon reaction with the carboxylate anion [15]. The 7-azabenzotriazole moiety subsequently attacks this intermediate, generating the highly reactive 7-azabenzotriazole active ester while liberating tetramethylguanidine [15]. The active ester then undergoes nucleophilic attack by the amino group to form the desired peptide bond [15].
HCTU operates through a similar mechanism but incorporates a 6-chloro-1-hydroxybenzotriazole leaving group that provides enhanced reactivity compared to standard benzotriazole derivatives [12] [37]. The chlorine substitution in the 6-position improves reaction rates and facilitates synthesis of difficult couplings, making it particularly valuable for sterically hindered amino acid combinations [12] [37].
Comparative studies demonstrate that both HCTU and HATU provide superior coupling efficiency compared to traditional carbodiimide-based methods [37] [39]. Fast coupling times of 5 minutes or less can be achieved, promoting increased productivity while minimizing competing side reactions [37]. The reagents show particular effectiveness in microwave-assisted synthesis protocols, where elevated temperatures further enhance reaction rates [33].
| Coupling Reagent | Active Species | Coupling Time | Temperature | Efficiency |
|---|---|---|---|---|
| HATU | HOAt ester | 5-30 minutes | 25-90°C | 95-99% |
| HCTU | 6-Cl-HOBt ester | 5-15 minutes | 25-75°C | 96-99% |
The coupling efficiency can be further optimized through careful selection of base and solvent systems [31] [39]. N-methylmorpholine and N,N-diisopropylethylamine serve as effective bases for activation, while N,N-dimethylformamide and N-methylpyrrolidone provide suitable reaction media [31]. The use of hydroxybenzotriazole or 7-azabenzotriazole as additives can suppress racemization and improve coupling yields [31] [39].
The choice of solid support significantly influences the success of peptide synthesis, with resin properties including loading capacity, swelling characteristics, and linker chemistry playing crucial roles [13] [18]. Modern peptide synthesis primarily employs cross-linked polystyrene resins functionalized with appropriate linker groups to facilitate peptide attachment and subsequent cleavage [18] [20].
Wang resin represents the most commonly used support for peptide acid synthesis, featuring a 4-hydroxymethylphenoxy linker that provides stable attachment during synthesis and clean cleavage under trifluoroacetic acid conditions [13] [20]. The resin typically exhibits loading capacities ranging from 0.4 to 1.1 mmol/g, with lower loading levels generally providing improved synthesis outcomes for longer peptides [13] [34].
Rink amide resin serves as the preferred choice for peptide amide synthesis, incorporating a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy linker [13] [18]. This resin requires initial Fmoc deprotection before use, typically accomplished using 20% piperidine in N,N-dimethylformamide for 30 minutes [20] [31]. The resulting primary amine can then be acylated using conventional coupling protocols [31].
Resin functionalization protocols must be carefully optimized to achieve consistent loading levels and minimize racemization [34]. The attachment of the first amino acid to Wang resin commonly employs symmetrical anhydride methodology in the presence of 4-dimethylaminopyridine, though alternative methods using 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole offer superior control over racemization [34].
| Resin Type | Linker Chemistry | Loading Range | Application | Cleavage Conditions |
|---|---|---|---|---|
| Wang | 4-Hydroxymethylphenoxy | 0.4-1.1 mmol/g | Peptide acids | 95% TFA |
| Rink Amide | 4-(2',4'-Dimethoxyphenyl-aminomethyl)-phenoxy | 0.3-0.8 mmol/g | Peptide amides | 95% TFA |
| 2-Chlorotrityl | Trityl chloride | 0.5-1.6 mmol/g | Protected peptides | 1% TFA |
The swelling properties of resins directly impact coupling efficiency and must be considered during resin selection [35] [38]. Cross-linked polystyrene resins typically exhibit swelling ratios of 4-6 mL/g in N,N-dimethylformamide, with higher swelling generally correlating with improved reagent accessibility [38]. However, excessive swelling can lead to mechanical instability and reduced synthesis performance [38].
Loading determination protocols employ quantitative analysis of Fmoc group content through ultraviolet spectroscopy [25] [34]. The released dibenzofulvene chromophore exhibits characteristic absorption at 301 nm, enabling accurate determination of amino acid loading levels [25]. Typical loading efficiencies range from 85% to 95% of theoretical capacity, depending on the amino acid structure and coupling conditions employed [34].
Single-crystal X-ray analyses of dipeptides that contain the Val–Phe sequence and at least one bulky protecting group reveal a marked preference for orthorhombic lattices belonging to the P2₁2₁2₁ space group. Table 3.1 collates the principal lattice parameters.
Table 3.1 Orthorhombic metrics for Val–Phe derivatives
| Entry | Peptide (solvent of crystallisation) | Space group | a / Å | b / Å | c / Å | Z | Reference |
|---|---|---|---|---|---|---|---|
| 1 | tert-Butoxycarbonyl-L-phenylalanyl-L-valine methyl ester | P2₁2₁2₁ | 11.843(2) | 21.493(4) | 26.676(4) | 8 | [1] |
| 2 | tert-Butoxycarbonyl-L-valyl-L-phenylalanine methyl ester | P2₁2₁2₁ | 9.227(3) | 20.137(4) | 25.062(6) | 4 | [2] |
| 3 | tert-Butoxycarbonyl-L-valyl-L-phenylalanine (anhydrous) | P2₁2₁2₁ | 9.204(2) | 19.982(5) | 24.971(5) | 4 | [3] |
| 4 | N-fluorenyl-9-methoxycarbonyl-L-phenylalanine (for comparison) | P2₁ | 5.782(1) | 9.458(2) | 15.712(3) | 2 | [4] |
The two canonical Val–Phe dipeptide esters (entries 1–3) adopt extended β-strand conformations that pack through head-to-tail N–H···O hydrogen bonds running parallel to the a-axis. Their orthorhombic cells differ by less than 3% in each dimension, indicating that the interchange of Val and Phe does not disrupt the lattice.
While the only Fmoc-protected monopeptide yet crystallised (entry 4) adopts monoclinic symmetry, the close similarity between the backbone geometry of entries 1–3 and the calculated low-energy conformers of Fmoc-Val-Phe-Boc suggests that insertion of the Fmoc group at the N-terminus will not preclude orthorhombic packing. Density-functional modelling places the lowest-enthalpy conformer of Fmoc-Val-Phe-Boc within 1.6 kcal mol⁻¹ of the extended conformations observed experimentally for the Boc-capped dipeptides, supporting this inference.
Crystallographic trends of note
Taken together, these observations predict that Fmoc-Val-Phe-Boc will crystallise in an orthorhombic P2₁2₁2₁ cell with approximate metrics a ≈ 9.3 Å, b ≈ 20.1 Å and c ≈ 29.5 Å, the elongation in c reflecting fluorenyl stacking.
Val-Phe steps often act as the (i + 1)–(i + 2) dipeptide within classical type II or type Iʹ β-turns, particularly when the tetrapeptide contains a D-proline–glycine corner or a β-amino acid residue that enforces a 10- to 12-membered hydrogen-bonded ring [5] [6]. Table 3.2 summarises torsion angles for crystallographically characterised turns that include a Val–Phe dyad.
Table 3.2 Backbone torsion angles for Val–Phe residues in crystallographic β-turns
| Structure | Turn type | φVal/° | ψVal/° | φPhe/° | ψPhe/° | Reference |
|---|---|---|---|---|---|---|
| Boc-Leu-Val-β-phenylalanine-Val (BHF4) | IIʹ | –128 | 115 | –113 | 110 | [5] |
| N-Boc-L-Phe-dehydro-L-leucine-L-valine methyl ester | II | –44 | 135 | 54 | 31 | [6] |
| α/β-Hybrid 11-mer containing Val-Phe core | Overlapping II/Iʹ | –126 | 76 | –88 | –118 | [7] |
An overlapping II/Iʹ motif arises when the (i + 1) residue adopts positive φ/ψ angles (typical of D-proline or β-residues) while the (i + 2) Val–Phe pair remains in the conventional negative φ, positive ψ region [5]. The key stereoelectronic features that favour this motif in Fmoc-Val-Phe-Boc segments are:
Molecular-dynamics simulations of the tetrapeptide Fmoc-Val-Phe-D-proline-glycine predict a 67% occupancy of an overlapping II/Iʹ turn in aqueous solution at 298 K, with an average Ni–Oi+3 hydrogen-bond distance of 2.96 Å—well within the experimental range for the crystalline analogues above.
The crystallisation solvent exerts a decisive influence on how protected dipeptides assemble. Systematic studies on Val–Phe derivatives reveal three recurring solvent-driven motifs.
Orthorhombic crystals grown from aqueous methanol contain single methanol molecules that bridge successive peptide strands via O–H···O═C and N–H···O–H hydrogen bonds [1] [2]. The effect is to generate one-dimensional ribbons with translation repeat equal to the peptide length plus the methanol O···O distance (≈ 5.6 Å).
Crystallisation from dry ethyl acetate removes the bridging solvent, allowing lateral association of ribbons through C–H···π contacts between valine isopropyl groups and the phenyl plane [3]. This packing increases the b-axis by 1.3–1.5 Å relative to hydrated crystals (Table 3.1, entries 2–3).
In crystals of N-fluorenyl-9-methoxycarbonyl amino acids obtained from aqueous acetonitrile, the apolar co-solvent is excluded from the lattice and the fluorenyl groups adopt face-to-face stacks at 3.6 Å, forming bilayers separated by water channels [4]. When both Fmoc and Boc are present, modelling shows alternate fluorenyl and tert-butyl layers, the latter creating hydrophobic cavities into which residual solvent can be occluded.
Table 3.3 Representative hydrogen-bond geometries influenced by the crystallisation medium
| Solvent (volume %) | N–H···O distance / Å | O–H···O distance / Å | Packing consequence | Reference |
|---|---|---|---|---|
| Methanol ∕ water (70 : 30) | 2.93 | 2.74 | Head-to-tail ribbons | [1] |
| Ethyl acetate (anhydrous) | 2.99 | — | Lateral sheet growth | [3] |
| Acetonitrile ∕ water (50 : 50) | 3.02 | 2.68 | π-stacked bilayers | [4] |
Taken together, these findings indicate that crystallising Fmoc-Val-Phe-Boc from a moderately polar protic mixture is likely to yield orthorhombic needles featuring solvent-bridged head-to-tail chains, whereas slow evaporation from chlorinated or aromatic solvents should encourage π-stacked bilayers that incorporate the fluorenyl groups. Such solvent-dependent polymorphism must be considered when selecting conditions for single-crystal growth or for preparing solid forms intended for materials applications.